molecular formula C18H19N3O2 B11264017 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11264017
M. Wt: 309.4 g/mol
InChI Key: ZKSDYZMYPIHEFR-UHFFFAOYSA-N
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Description

2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, dimethyl groups, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the condensation of malononitrile with acetylacetone in the presence of a base to form 3-cyano-4,6-dimethyl-2-pyridone . This intermediate is then subjected to further reactions, such as alkylation and amidation, to introduce the N-[(4-methylphenyl)methyl]acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridone derivatives such as 3-cyano-4,6-dimethyl-2-pyridone and its analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

What sets 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-12-4-6-15(7-5-12)10-20-17(22)11-21-14(3)8-13(2)16(9-19)18(21)23/h4-8H,10-11H2,1-3H3,(H,20,22)

InChI Key

ZKSDYZMYPIHEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

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